REACTION_CXSMILES
|
Br[C:2]1[CH:8]=[C:7]([Cl:9])[C:5]([NH2:6])=[C:4]([Cl:10])[CH:3]=1.[F:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1B(O)O>>[Cl:10][C:4]1[CH:3]=[C:2]([C:13]2[CH:14]=[CH:15][CH:16]=[CH:17][C:12]=2[F:11])[CH:8]=[C:7]([Cl:9])[C:5]=1[NH2:6]
|
Name
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|
Quantity
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0.5 g
|
Type
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reactant
|
Smiles
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BrC1=CC(=C(N)C(=C1)Cl)Cl
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Name
|
|
Quantity
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0.363 g
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Type
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reactant
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Smiles
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FC1=C(C=CC=C1)B(O)O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
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|
Type
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product
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Smiles
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ClC=1C=C(C=C(C1N)Cl)C1=C(C=CC=C1)F
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.367 g | |
YIELD: CALCULATEDPERCENTYIELD | 75.4% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |